molecular formula C7H7FN2S B2640622 2-amino-5-fluorobenzene-1-carbothioamide CAS No. 1108656-96-7

2-amino-5-fluorobenzene-1-carbothioamide

Cat. No.: B2640622
CAS No.: 1108656-96-7
M. Wt: 170.21
InChI Key: COEIWNDWMLNRNF-UHFFFAOYSA-N
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Scientific Research Applications

2-amino-5-fluorobenzene-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 2-Amino-5-fluorobenzenecarbothioamide suggests that personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . It should not come into contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .

Future Directions

While specific future directions for 2-Amino-5-fluorobenzenecarbothioamide are not available, research into related compounds suggests potential applications in the development of new antimicrobial agents and anti-inflammatory drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-fluorobenzene-1-carbothioamide typically involves the reaction of 2-amino-5-fluorobenzonitrile with hydrogen sulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-fluorobenzene-1-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-amino-5-fluorobenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-fluorobenzene-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

2-amino-5-fluorobenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2S/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEIWNDWMLNRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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